molecular formula C18H20N6O2 B15103493 Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate

Cat. No.: B15103493
M. Wt: 352.4 g/mol
InChI Key: GNHJEXXBNYAANH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a piperazine-ethyl carboxylate moiety at position 6. This structure combines a lipophilic aromatic system with a polar, ionizable piperazine ring, making it a candidate for targeting protein-protein interactions, particularly in epigenetic regulation (e.g., bromodomains) .

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H20N6O2/c1-2-26-18(25)23-12-10-22(11-13-23)16-9-8-15-19-20-17(24(15)21-16)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3

InChI Key

GNHJEXXBNYAANH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-3-phenyl-1,2,4-triazole with 6-chloropyridazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with ethyl chloroformate and piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The [1,2,4]triazolo[4,3-b]pyridazine core is shared among many analogs, but substituent variations significantly influence biological activity:

Table 1: Substituent Comparison at Core Positions
Compound R3 Substituent R6 Substituent Key Features
Target Compound Phenyl Piperazine-ethyl carboxylate Enhanced solubility via polar piperazine
AZD5153 (BET inhibitor) 3-Methoxy Piperidyl-methoxy phenoxy Bivalent structure for BET inhibition
Compound 6 (BRD4 inhibitor) Trifluoromethyl Indole-ethyl amine Lipophilic indole for hydrophobic pockets
Lin28-1632 (Lin28 inhibitor) Methyl Acetamide-phenyl Compact structure for Lin28 binding
T1–T12 (Pyridazinones) Chloro/Hydroxy Fluorophenyl-piperazine Fluorine enhances metabolic stability
  • Target vs. AZD5153: The target lacks AZD5153’s bivalent methoxy-piperidyl phenoxy group, which is critical for high-affinity BET bromodomain binding . However, its ethyl carboxylate may improve aqueous solubility (~2.5 predicted LogP vs. AZD5153’s 3.8) .
  • Target vs.

Piperazine/Piperidine Derivatives

Piperazine and piperidine moieties are common in drug design for their basicity and conformational flexibility:

Table 2: Piperazine/Piperidine-Based Modifications
Compound Nitrogen Heterocycle Functional Group Impact on Activity
Target Compound Piperazine Ethyl carboxylate Polar, enhances solubility
Compound 24 (BRD4 inhibitor) Piperidine Carboxylic acid Ionizable for salt formation
N-[2-(4-Fluorophenyl)ethyl]-... Piperidine Carboxamide Stabilizes hydrogen bonding
  • The target’s piperazine-ethyl carboxylate offers superior solubility compared to carboxamide or carboxylic acid derivatives (e.g., Compound 24) but may reduce membrane permeability .

Bromodomain Inhibition

  • AZD5153: Achieves sub-nanomolar IC50 against BRD4 due to bivalent binding .
  • Compound 6 : Targets BRD4 with moderate affinity (IC50 ~100 nM), leveraging its indole-ethyl amine for hydrophobic interactions .
  • The phenyl group may mimic AZD5153’s aromatic interactions, but monovalent binding likely reduces potency .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted ADME Properties
Compound Molecular Weight LogP Solubility (µg/mL) Key ADME Features
Target Compound 428.4 2.5 50–100 High solubility, moderate clearance
AZD5153 552.6 3.8 <10 Lipophilic, slow hepatic metabolism
Lin28-1632 316.3 2.0 >200 Rapid absorption, short half-life
  • The target’s ethyl carboxylate ester may undergo hydrolysis in vivo, converting to a carboxylic acid metabolite with altered binding properties .

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